

# HIV gp120 (318-327) peptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | HIV gp120 (318-327) |           |
| Cat. No.:            | B15568242           | Get Quote |

An In-depth Technical Guide to the HIV-1 gp120 (318-327) Peptide

#### Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multistep process orchestrated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers. The gp120 subunit is crucial for viral entry as it mediates the initial attachment to the host cell's CD4 receptor.[1][2] This binding triggers significant conformational changes in gp120, exposing a binding site for a co-receptor, typically the chemokine receptor CCR5 or CXCR4.[3][4] The third variable loop (V3) of gp120 is a functionally critical and immunodominant region that plays a pivotal role in determining this co-receptor tropism and is a principal target for neutralizing antibodies.[3][5][6][7]

This technical guide focuses on a specific decapeptide segment of the V3 loop, the **HIV gp120** (318-327) peptide. This region is part of a principal neutralizing determinant (PND) and is highly significant for its immunological properties, including its ability to elicit cytotoxic T-lymphocyte (CTL) responses.[7][8] Understanding the sequence, structure, and function of this peptide is critical for researchers and drug development professionals working on novel HIV-1 vaccines and entry inhibitors.

# Peptide Sequence and Physicochemical Properties

The gp120 (318-327) peptide sequence is derived from the HIV-1 strain IIIB. It is also referred to as the I10 peptide.[9]



## **Sequence Information**

The primary amino acid sequence of the HIV gp120 (318-327) peptide is presented below.

| Property        | Value                                   |
|-----------------|-----------------------------------------|
| Sequence        | Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile |
| One-Letter Code | RGPGRAFVTI                              |
| Source          | HIV-1 Strain IIIB, V3 Loop              |
| Synonyms        | I-10, P18IIIB I10                       |

**Physicochemical Characteristics** 

| Property          | Value         |
|-------------------|---------------|
| Molecular Formula | C50H85N15O11  |
| Molecular Weight  | 1096.31 g/mol |
| CAS Number        | 147841-68-7   |

## **Structural Characteristics**

The conformation of the gp120 (318-327) peptide and the broader V3 loop is highly dependent on its environment and binding state. Structural studies provide insight into its flexibility and role in viral entry.

## **Peptide Conformation**

Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations have been employed to study the structure of the gp120 (318-327) fragment. Unrestrained MD simulations of the peptide in a water-solvated system indicate that it predominantly adopts a random coil conformation.[8] This inherent flexibility is a characteristic feature of many immunogenic epitopes.

# Context within the V3 Loop



The V3 loop, which spans approximately 35 amino acids, is anchored by a disulfide bridge between two cysteine residues.[7][10] It forms a loop structure that protrudes from the gp120 outer domain.[6] While the 318-327 segment itself may be flexible, the overall V3 loop contains conserved structural elements, including a GPG(R/K/Q) motif at its tip and a helical region at its C-terminus.[11] The conformation of the entire V3 loop undergoes a significant rearrangement upon gp120's binding to the CD4 receptor, which exposes it for interaction with the co-receptor. [6][11] The extended and accessible nature of the V3 loop after CD4 binding explains its immunodominance.[5]

## Immunological and Functional Role

The gp120 (318-327) peptide is a key immunological epitope involved in the host's cellular immune response and is integral to the function of the V3 loop in viral tropism.

#### Cytotoxic T-Lymphocyte (CTL) Epitope

The 318-327 region of gp120 is recognized as an immunogenic epitope that can induce HIV-1 specific CTL activity.[8][12] These CTLs are capable of killing virus-infected cells, making this peptide a region of interest for vaccine development.[8] Although it lacks the canonical anchor residues for A2 recognition, it possesses structural features that allow for promiscuous A2 binding.[9] Studies have shown that this peptide can stimulate CTL responses in mice and from cells of HIV-negative donors.[12][13]

## **Role in Co-receptor Binding**

The V3 loop is the primary determinant of HIV-1 co-receptor usage (CCR5 or CXCR4).[6][14] The interaction between the CD4-bound gp120 and the co-receptor is a critical step for viral entry, leading to membrane fusion mediated by gp41.[2][15] The 318-327 peptide forms part of the C-terminal region of the V3 loop, which contributes to the formation of the co-receptor binding site.[14] The precise interactions are complex, involving a combination of charged and hydrophobic residues within the V3 loop that engage with the extracellular loops of the chemokine receptors.[11][14]

## **HIV-1 Entry Pathway**

The entry of HIV-1 into a target T-cell is a sequential process. The diagram below illustrates the key steps, highlighting the conformational changes in gp120 and the role of the V3 loop.





Figure 1: HIV-1 Entry and V3 Loop Function

Click to download full resolution via product page

Figure 1: HIV-1 Entry and V3 Loop Function

# **Quantitative Data Summary**

While specific binding affinity (Kd) values for the isolated gp120 (318-327) peptide are not readily available in the literature, its effective concentrations in functional immunological assays have been reported. This data is crucial for designing in vitro and in vivo experiments.

| Experiment<br>Type                    | Peptide<br>Concentration | Cell Type <i>l</i><br>System | Outcome                                       | Reference |
|---------------------------------------|--------------------------|------------------------------|-----------------------------------------------|-----------|
| CTL Response<br>Stimulation           | 0.5 μΜ                   | JA2 cells                    | Diminished CTL response in mutant cells       | [9]       |
| In Vitro<br>Splenocyte<br>Stimulation | 1 μΜ                     | Mouse<br>splenocytes         | Stimulation for chromium release assay        | [13]      |
| CTL Assay<br>(Target Pulsing)         | 1 μΜ                     | P815 target cells            | Target cell<br>preparation for<br>lysis assay | [13]      |



# **Experimental Methodologies**

The study of the **HIV gp120 (318-327)** peptide involves its synthesis, purification, and functional characterization. Below are detailed protocols for key experimental procedures.

## **Fmoc Solid-Phase Peptide Synthesis (SPPS)**

This is the standard method for chemically synthesizing peptides like gp120 (318-327).[16][17] It involves the stepwise addition of amino acids to a growing chain attached to a solid resin support.

#### Materials and Reagents:

- Fmoc-protected amino acids
- Rink Amide resin (or similar)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Cold diethyl ether

#### Protocol:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes.
- Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

#### Foundational & Exploratory





- Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction for 1-2 hours at room temperature. d. Perform a Kaiser or ninhydrin test to confirm complete coupling (absence of free amines).[16]
- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation: Repeat steps 2-5 for each amino acid in the RGPGRAFVTI sequence.
- Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin
  with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the
  peptide from the resin and remove side-chain protecting groups.[18] c. Filter the resin and
  collect the TFA filtrate.
- Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
   Centrifuge to pellet the peptide.
- Purification: Dissolve the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[18]
- Characterization: Confirm the peptide's identity and purity using mass spectrometry and analytical HPLC.





Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

Click to download full resolution via product page

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow



#### **Indirect ELISA for Antibody Detection**

This assay is used to detect and quantify antibodies that specifically bind to the gp120 (318-327) peptide in serum or other biological samples.[19][20]

#### Materials and Reagents:

- High-binding 96-well ELISA plates
- HIV gp120 (318-327) peptide
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 5% non-fat milk or BSA in PBS-T)
- Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
- Serum samples (e.g., from immunized animals)
- Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Protocol:

- Coating: Dilute the peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
- Washing: Wash the plate 3 times with Wash Buffer.
- Blocking: Add 200 μL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
- Washing: Wash the plate 3 times with Wash Buffer.

#### Foundational & Exploratory





- Primary Antibody Incubation: Add serially diluted serum samples (100 μL/well) to the plate.
   Incubate for 90 minutes at RT.[19]
- Washing: Wash the plate 4 times with Wash Buffer.[19]
- Secondary Antibody Incubation: Add 100 μL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
- Washing: Wash the plate 4 times with Wash Buffer.[19]
- Substrate Development: Add 100  $\mu$ L of TMB substrate to each well. Incubate in the dark for 15-30 minutes at RT.[19]
- Stopping Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.





Figure 3: Indirect ELISA Workflow

Click to download full resolution via product page

Figure 3: Indirect ELISA Workflow

## **NMR Spectroscopy for Structural Analysis**

NMR is a powerful technique to determine the three-dimensional structure and dynamics of peptides in solution.[8]



#### Materials and Reagents:

- Lyophilized, purified gp120 (318-327) peptide
- NMR buffer (e.g., 90% H<sub>2</sub>O / 10% D<sub>2</sub>O, pH adjusted)
- NMR tubes

#### Protocol:

- Sample Preparation: Dissolve the purified peptide in the NMR buffer to a final concentration of ~1-2 mg/mL.[8] Transfer the solution to a high-quality NMR tube.
- Spectrometer Setup: Place the sample in an NMR spectrometer (e.g., 500 or 600 MHz).
   Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding. Well-dispersed peaks in the amide region suggest a structured conformation.
- 2D NMR Experiments: a. TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems corresponding to individual amino acid residues. b. DQF-COSY (Double-Quantum Filtered Correlated Spectroscopy): Use DQF-COSY to identify protons that are coupled through 2-3 chemical bonds, aiding in resonance assignment.[8] c. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-Frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å), which provides distance constraints for structure calculation.</p>
- Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence using the combination of COSY and TOCSY data.
- Structure Calculation: Use the distance constraints from NOESY/ROESY data as input for molecular dynamics and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.



#### Conclusion

The HIV-1 gp120 (318-327) peptide is a segment of profound importance within the V3 loop. Its role as a key CTL epitope underscores its potential in subunit vaccine design. Furthermore, its participation in the conformational dynamics of the V3 loop during co-receptor engagement makes it a valuable subject for studies aimed at developing entry inhibitors. The inherent flexibility of this peptide, existing primarily as a random coil in isolation, highlights the significance of its structural context within the full gp120 protein for its biological function. The experimental protocols detailed herein provide a framework for researchers to synthesize, characterize, and evaluate the immunological properties of this and related peptides, paving the way for further advancements in HIV-1 therapeutics and vaccine development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Probing the HIV gp120 Envelope Glycoprotein Conformation by NMR PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 gp120 V3 loop for structure-based drug design PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Peptides Based on HIV-1 gp120 Sequence with Homology to Chemokines Inhibit HIV Infection in Cell Culture | PLOS One [journals.plos.org]
- 5. Structure of a V3-Containing HIV-1 gp120 Core PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Dynamics of HIV-1 Envelope Gp120 Outer Domain with V3 Loop | PLOS One [journals.plos.org]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. medchemexpress.com [medchemexpress.com]

#### Foundational & Exploratory





- 10. Fold Recognition of the Human Immunodeficiency Virus Type 1 V3 Loop and Flexibility of Its Crown Structure During the Course of Adaptation to a Host PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the HIV-1 gp120 Viral Protein V3 Loop with Bacterial Lipopolysaccharide: A PATTERN RECOGNITION INHIBITION PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV Immunology Database Search [hiv.lanl.gov]
- 13. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. CD4-induced interaction of primary HIV-1 gp120 glycoproteins with the chemokine receptor CCR-5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HIV gp120 (318-327) peptide sequence and structure].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15568242#hiv-gp120-318-327-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com